molecular formula C14H11Cl B1599306 trans-4-Chlorostilbene CAS No. 4714-23-2

trans-4-Chlorostilbene

Cat. No.: B1599306
CAS No.: 4714-23-2
M. Wt: 214.69 g/mol
InChI Key: TTYKTMUIQGPMMH-VOTSOKGWSA-N
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Description

“1-Chloro-4-(1-phenylvinyl)benzene” is a chemical compound with the CAS Number: 18218-20-7 . It has a molecular weight of 214.69 and its IUPAC name is 1-chloro-4-(1-phenylvinyl)benzene . The compound is stored in a dry, sealed environment at 2-8°C . and is in liquid form .


Synthesis Analysis

The compound can be prepared by a palladium-catalyzed Kumada cross-coupling reaction . More details about the synthesis routes and experiment outcomes can be found in the relevant papers.


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H11Cl/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1H2 . The molecular formula is C14H11Cl .


Chemical Reactions Analysis

The compound is likely to undergo nucleophilic aromatic substitution reactions . More details about the chemical reactions can be found in the relevant papers.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 214.69 . It is a liquid and is stored at temperatures between 2-8°C . The compound has a density of 1.19g/cm3 , a boiling point of 327ºC at 760mmHg , and a melting point of 81-83ºC (lit.) .

Scientific Research Applications

  • Synthesis and Stereochemistry :

    • Research on the Friedel-Crafts alkylation of benzene with related compounds, such as optically active 2-methyloxetane, resulted in products like 3-phenyl-1-butanol and various chloro-butanol by-products. These findings offer insights into the stereochemistry of similar reactions involving 1-Chloro-4-(2-phenylvinyl)benzene (Segi et al., 1982).
  • Chemical Reactions and Derivatives :

    • The synthesis of 4-dimethylamino-2,6-dimethyl-5-phenylpyrimidines through the reaction of related chloro-phenylvinyl compounds with N,N-dimethylcyanamide demonstrates the potential of 1-Chloro-4-(2-phenylvinyl)benzene in creating novel chemical structures (Zieliński & Mazik, 1993).
  • Polymer Chemistry :

    • Investigations into the kinetics of addition reactions with compounds like bis(1-phenylvinyl)benzenes, which are closely related to 1-Chloro-4-(2-phenylvinyl)benzene, contribute to the understanding of polymer chemistry and the formation of biscarbonionic species (Leitz & Höcker, 1983).
  • Material Science and Photoluminescence :

    • Research on tetraphenylethene-containing compounds, similar to 1-Chloro-4-(2-phenylvinyl)benzene, led to the development of hyperbranched polymers with high thermal stability and potential applications in photopatterning and explosive detection due to their photoluminescent properties (Hu et al., 2012).
  • Molecular Dynamics and Crystal Structure :

    • Studies on compounds like 1,4-bis(3,3,3-triphenylpropynyl)benzene, structurally related to 1-Chloro-4-(2-phenylvinyl)benzene, offer insights into the dynamics of molecular rotors and their crystalline structures, which can be applicable in the design of new materials with specific mechanical properties (Domínguez et al., 2002).
  • Polybenzoxazole Precursors :

    • The synthesis of hydroxy-substituted polyenaminonitrile from compounds like (1-Chloro-2,2-dicyanovinyl)benzene, closely related to 1-Chloro-4-(2-phenylvinyl)benzene, has been explored as a precursor for rigid-rod polybenzoxazoles, highlighting its potential in high-performance material applications (Kim & Lee, 2001).
  • High Molecular Weight Polymers :

    • The preparation of high molecular weight polymers via the Gilch reaction using monomers similar to 1-Chloro-4-(2-phenylvinyl)benzene has been studied, indicating its relevance in synthesizing polyphenylenevinylene derivatives with specific properties (Kurata et al., 2007).

Safety and Hazards

The compound has been classified with the hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1-chloro-4-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYKTMUIQGPMMH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4714-23-2
Record name 1-Chloro-4-(2-phenylvinyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Chlorostilbene
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=874
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Record name 1-chloro-4-(2-phenylvinyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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